molecular formula C11H15N5O B15533077 n-(Tert-butyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

n-(Tert-butyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15533077
M. Wt: 233.27 g/mol
InChI Key: NZOGLRPSPAOVJE-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a triazolopyrimidine derivative characterized by a tert-butyl group at the N-position and a methyl substitution at the 7-position of the pyrimidine ring. This scaffold is part of a broader class of triazolopyrimidines, which are explored for diverse pharmacological applications, including antimicrobial, anticancer, and neurodegenerative therapeutics.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

N-tert-butyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C11H15N5O/c1-7-5-6-12-10-13-8(15-16(7)10)9(17)14-11(2,3)4/h5-6H,1-4H3,(H,14,17)

InChI Key

NZOGLRPSPAOVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=NC(=NN12)C(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The tert-butyl group in the target compound likely increases LogP compared to smaller substituents (e.g., methyl or methoxybenzyl groups), as seen in (XLogP3 = 4.9 for a benzothiazole-containing analog) .
  • Steric Effects : Bulky substituents like tert-butyl may hinder binding to certain targets but improve metabolic stability.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) enhance reactivity in substitution reactions .

Comparative Yields:

Compound Type Reaction Conditions Yield Range Reference
Chlorophenyl-substituted analogs Substitution with amines 11–56%
N-Alkyl/Aryl analogs Microwave-assisted substitution 40–62%
Target Compound Not explicitly reported - -

Pharmacological Activity

Antitubercular and Antimicrobial Activity

  • : The 5,7-dimethyl analog (11) demonstrated antitubercular activity, highlighting the importance of methyl groups in pyrimidine ring interactions .
  • : N-(4-methoxybenzyl)-5,7-dimethyl analog showed moderate immunoproteasome inhibition (23%), suggesting substituent-dependent efficacy .

Antiplasmodial Activity

  • : Chlorophenyl-substituted derivatives exhibited antiplasmodial activity, with yields correlating to substituent positions .

Physicochemical Properties

  • Molecular Weight : The tert-butyl group increases molecular weight compared to methyl or isoxazole substituents (e.g., 244.21 g/mol for vs. 428.5 g/mol for ).
  • Solubility : Bulky hydrophobic groups (e.g., tert-butyl) may reduce aqueous solubility, necessitating formulation optimization.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(tert-butyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents. Key steps include:

  • Step 1: Formation of the triazolopyrimidine core via cyclization under reflux in polar aprotic solvents (e.g., DMF or pyridine) .
  • Step 2: Introduction of the tert-butyl carboxamide group via nucleophilic substitution or amide coupling, often requiring catalysts like HATU or DCC .
  • Optimization: Yields are sensitive to temperature (60–100°C), solvent purity, and stoichiometric ratios. For example, tert-butyl group incorporation may require inert atmospheres to prevent side reactions . Lower yields (e.g., 11–56% in analogous compounds ) highlight the need for iterative purification (e.g., column chromatography or recrystallization from ethanol/DMF mixtures ).

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR: Key signals include the tert-butyl singlet (~1.3 ppm in 1H NMR) and the pyrimidine ring protons (6.5–8.5 ppm). The carboxamide carbonyl appears at ~165 ppm in 13C NMR .
  • IR Spectroscopy: Stretching vibrations for the amide C=O (~1680 cm⁻¹) and triazole C-N (~1550 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns, ensuring correct molecular formula (e.g., C14H17N5O) .

Advanced: How can researchers resolve contradictory bioactivity data across assay systems for this compound?

Answer: Contradictions may arise from assay-specific variables (e.g., pH, cellular vs. enzymatic systems). Methodological strategies include:

  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays .
  • Control Experiments: Test metabolite stability (e.g., liver microsome assays) to rule out degradation artifacts .
  • Dose-Response Refinement: Use Hill slope analysis to distinguish true efficacy from nonspecific binding . For example, a study on triazolopyrimidine analogs showed IC50 variability (0.1–10 µM) across cell lines due to differential membrane permeability .

Advanced: What computational approaches predict the binding mode of this compound to enzymatic targets like kinases or viral polymerases?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., influenza PA-PB1 interface ). Focus on hydrogen bonding with the carboxamide and π-π stacking of the triazolopyrimidine core .
  • Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess conformational flexibility .
  • QSAR Models: Corlate substituent effects (e.g., tert-butyl lipophilicity) with activity using descriptors like logP and polar surface area .

Advanced: How does the tert-butyl substituent influence pharmacokinetic properties compared to other alkyl groups?

Answer:

  • Lipophilicity: The tert-butyl group increases logP by ~1.5 units compared to methyl, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic Stability: Tert-butyl groups resist oxidative metabolism (vs. smaller alkyl chains), as shown in microsome studies with >80% parent compound remaining after 1 hour .
  • Steric Effects: Bulkier substituents may hinder target binding; compare IC50 values of tert-butyl vs. methyl analogs in enzymatic assays .

Advanced: What strategies optimize regioselectivity during substitution reactions on the triazolopyrimidine scaffold?

Answer:

  • Directing Groups: Use transient protecting groups (e.g., Boc) to steer electrophilic substitution to the C7 position .
  • Metal Catalysis: Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) selectively modifies halogenated precursors at C2 or C5 .
  • Solvent Effects: Polar solvents (e.g., DMF) favor nucleophilic attack at the electron-deficient pyrimidine ring .

Advanced: How can pH-dependent stability studies inform formulation design for this compound?

Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC. For example, triazolopyrimidine analogs show maximal stability at pH 6–7, with hydrolysis of the carboxamide group under acidic conditions .
  • Degradation Pathways: Identify byproducts (e.g., free carboxylic acid from amide hydrolysis) using LC-MS .

Advanced: What structural modifications enhance selectivity for bacterial vs. human targets in antimicrobial studies?

Answer:

  • Substituent Tuning: Replace tert-butyl with polar groups (e.g., pyridinyl) to reduce human off-target binding .
  • Protease Selectivity Screening: Test against panels (e.g., serine vs. metalloproteases) to identify scaffold-specific interactions .

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